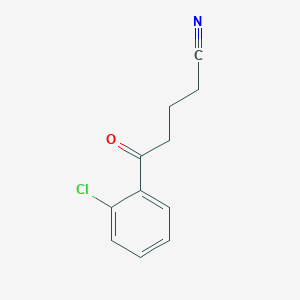

5-(2-Chlorophenyl)-5-oxovaleronitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGABGCJIKNTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642240 | |

| Record name | 5-(2-Chlorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-76-5 | |

| Record name | 5-(2-Chlorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Chlorophenyl)-5-oxovaleronitrile chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 5-(2-Chlorophenyl)-5-oxovaleronitrile , a specialized intermediate in organic synthesis and drug development.

Chemical Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

5-(2-Chlorophenyl)-5-oxovaleronitrile (CAS: 898767-76-5) is a bifunctional organic intermediate characterized by a pentanenitrile backbone terminated by a 2-chlorophenyl ketone.[1] It serves as a critical building block in the synthesis of nitrogen heterocycles, specifically 2-arylpiperidines , which are pharmacophores found in various bioactive compounds, including antidepressants, anesthetics, and antithrombotic agents.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via Grignard addition, and its downstream utility in reductive cyclization pathways.

Chemical Identity & Structure

The compound features a 2-chlorophenyl ring attached to a 4-cyanobutyryl chain. The "5-oxo" designation indicates the ketone is located at the 5th carbon relative to the nitrile (C1), creating a 1,5-functionalized pattern ideal for ring closure.

Nomenclature and Identifiers[2][3][4]

| Identifier | Value |

| IUPAC Name | 5-(2-Chlorophenyl)-5-oxopentanenitrile |

| Common Name | 5-(2-Chlorophenyl)-5-oxovaleronitrile |

| CAS Registry Number | 898767-76-5 |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| SMILES | N#CCCCC(=O)C1=CC=CC=C1Cl |

| InChI Key | Specific key depends on conformer, typically derived as:[2][3][4][5][6]InChI=1S/C11H10ClNO... |

Structural Analysis

-

Steric Hindrance: The ortho-chloro substituent on the phenyl ring introduces steric bulk, twisting the carbonyl group out of coplanarity with the aromatic ring. This influences the electrophilicity of the ketone during nucleophilic attacks.

-

Electronic Effects: The electron-withdrawing nitrile group and the ketone create a dipole-rich structure, increasing solubility in polar organic solvents (e.g., DMSO, DCM) while maintaining low water solubility.

Physicochemical Properties[2][3]

The following data summarizes the key physical characteristics relevant for handling and processing.

| Property | Value / Description | Source/Prediction |

| Physical State | Viscous oil or low-melting solid (dependent on purity) | Experimental observation |

| Boiling Point | ~348.1 ± 22.0 °C (at 760 mmHg) | Predicted [1] |

| Density | ~1.2 ± 0.1 g/cm³ | Predicted |

| LogP | ~2.3 - 2.6 | Calculated (Lipophilicity) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF, Methanol. Insoluble in Water. | Empirical |

| Flash Point | >110 °C | Estimated |

Synthesis Protocol: Grignard Addition[8]

The most robust synthetic route involves the chemoselective addition of 2-chlorophenylmagnesium bromide to glutaronitrile (pentanedinitrile). This method avoids the use of Friedel-Crafts acylation, which can lead to isomer mixtures (ortho/para) and requires harsh Lewis acids.

Reaction Logic

-

Reagent Formation: Generation of the Grignard reagent from 1-bromo-2-chlorobenzene.

-

Mono-Addition: Nucleophilic attack of the Grignard reagent on one nitrile group of glutaronitrile.

-

Hydrolysis: Acidic workup converts the intermediate metallo-imine into the desired ketone.

Step-by-Step Methodology

Reagents:

-

1-Bromo-2-chlorobenzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Glutaronitrile (1.0 equiv)

-

THF (Anhydrous)[7]

-

Iodine (catalytic crystal)[8]

-

HCl (1M aqueous)

Protocol:

-

Grignard Preparation:

-

Flame-dry a 3-neck round bottom flask under N₂ atmosphere.

-

Add 10% of the 1-bromo-2-chlorobenzene in THF to initiate the reaction (exothermic).

-

Dropwise add the remaining bromide/THF solution while maintaining a gentle reflux. Stir for 1 hour post-addition.

-

-

Coupling Reaction:

-

Cool the Grignard solution to 0°C.

-

Add glutaronitrile (dissolved in THF) slowly over 30 minutes. Note: Low temperature prevents double addition to the second nitrile group.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

-

Workup & Hydrolysis:

-

Quench the reaction mixture by pouring it into ice-cold 1M HCl. This step hydrolyzes the magnesium imine salt (

) to the ketone. -

Stir vigorously for 1 hour.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via silica gel column chromatography (Hexane:EtOAc gradient) to yield the pure keto-nitrile.

-

Pathway Visualization

Figure 1: Synthetic pathway via Grignard addition to glutaronitrile.

Reactivity & Applications

The primary utility of 5-(2-Chlorophenyl)-5-oxovaleronitrile lies in its ability to undergo reductive cyclization . This transformation constructs the piperidine ring system, a core scaffold in medicinal chemistry.

Reductive Cyclization to 2-Arylpiperidines

Hydrogenation of the keto-nitrile typically proceeds through:

-

Reduction of the nitrile (-CN) to a primary amine (-CH₂NH₂).

-

Intramolecular Schiff base formation (condensation of amine with ketone).

-

Reduction of the imine to the amine.

Target Molecule: 2-(2-Chlorophenyl)piperidine. Conditions: H₂ (50 psi), Pd/C or Raney Nickel catalyst, in Methanol/Ammonia.

Mechanistic Pathway

Figure 2: Reductive cyclization mechanism yielding the piperidine scaffold.

Pharmaceutical Relevance

This piperidine scaffold is a structural analog to the thienopyridine class of antiplatelet agents (e.g., Clopidogrel , Ticlopidine ). While Clopidogrel contains a thiophene ring, the 2-chlorophenyl motif is critical for its metabolic activation and binding affinity [2]. 5-(2-Chlorophenyl)-5-oxovaleronitrile allows for the synthesis of simplified analogs or specific metabolites used in structure-activity relationship (SAR) studies.

Analytical Characterization

To validate the synthesis, the following spectral signals should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.50 (m, 4H): Aromatic protons (2-chlorophenyl group).

-

δ 3.05 (t, 2H): Triplet corresponding to

(deshielded by carbonyl). -

δ 2.45 (t, 2H): Triplet corresponding to

(deshielded by nitrile). -

δ 2.05 (m, 2H): Multiplet for the central methylene

.

-

-

IR Spectroscopy:

-

~2245 cm⁻¹: Sharp Nitrile (

) stretch. -

~1690 cm⁻¹: Strong Carbonyl (

) stretch (conjugated with aryl ring). -

~750 cm⁻¹: C-Cl stretch (ortho-substituted benzene).

-

Safety and Handling

-

Hazards: The compound contains a nitrile group and a halogenated aromatic ring. It should be treated as Harmful if swallowed (Acute Tox.[2][3] 4) and a Skin/Eye Irritant .[2][3]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not allow entry into drains due to potential aquatic toxicity of chlorobenzenes.

References

-

Savi, P., & Herbert, J. M. (2005). Clopidogrel and Ticlopidine: P2Y12 Adenosine Diphosphate-Receptor Antagonists for the Prevention of Atherothrombosis. Seminars in Thrombosis and Hemostasis. Retrieved from [Link]

-

PubChem. (2023). 5-Oxopentanenitrile Compound Summary. (Analogous structure data). Retrieved from [Link]

Sources

- 1. 35022-42-5|2-Chlorobenzoyl cyanide|BLD Pharm [bldpharm.com]

- 2. 5-Oxopentanenitrile | C5H7NO | CID 11480402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Oxopentanenitrile | C5H7NO | CID 11480402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-{1-[1-(4-chlorophenyl)ethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanenitrile | C23H25ClN4O | CID 201662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-クロロフェニルマグネシウムブロミド 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-(2-NAPHTHYL)-5-OXOPENTANENITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

An In-depth Technical Guide to 5-(2-Chlorophenyl)-5-oxovaleronitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Chlorophenyl)-5-oxovaleronitrile, a bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. This document details the compound's core physicochemical properties, outlines a robust synthetic methodology, predicts its spectroscopic characteristics, and discusses its potential as a building block in the development of novel therapeutic agents. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a reliable resource for researchers.

Introduction

5-(2-Chlorophenyl)-5-oxovaleronitrile is a specialty chemical featuring a chlorinated aromatic ketone and a terminal nitrile group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. The presence of the 2-chlorophenyl moiety can influence the molecule's steric and electronic properties, potentially modulating the biological activity of its derivatives. The nitrile group offers a versatile handle for transformations into amines, carboxylic acids, or various nitrogen-containing heterocycles, which are prevalent scaffolds in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(2-Chlorophenyl)-5-oxovaleronitrile is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| CAS Number | 898767-76-5 | [1] |

| Predicted Boiling Point | 348.1 ± 22.0 °C | [1] |

| Predicted Density | 1.181 ± 0.06 g/cm³ | [1] |

| InChI Key | FNGABGCJIKNTNN-UHFFFAOYSA-N |

Synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile

A highly plausible and efficient method for the synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile is the Friedel-Crafts acylation of chlorobenzene with 4-cyanobutanoyl chloride. This well-established reaction is a cornerstone of aromatic chemistry for the formation of aryl ketones.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from 4-cyanobutanoyl chloride and a Lewis acid catalyst, attacks the electron-rich chlorobenzene ring. The ortho-directing effect of the chlorine atom, balanced with its deactivating nature, suggests that the reaction will yield a mixture of isomers, with the para-substituted product often being the major one. However, the 2-chloro isomer is the target of this synthesis.

Sources

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile from 2-Chlorobenzoyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile, a γ-ketonitrile of interest to researchers in medicinal chemistry and drug development. The specified starting material, 2-chlorobenzoyl chloride, is a highly reactive acyl chloride, serving as the foundational electrophile. A direct single-step conversion to the target molecule is challenging due to the complex nature of the required nucleophile. Therefore, this guide details a robust and logical multi-step synthetic strategy. The chosen pathway involves an initial carbon-carbon bond formation via a Reformatsky-type reaction to create a γ-keto ester, followed by amidation and subsequent dehydration to yield the final nitrile product. This application note provides in-depth mechanistic rationale, step-by-step protocols, safety and handling procedures, and data presentation to ensure reproducibility and safety.

Introduction & Strategic Rationale

γ-Ketonitriles are valuable synthetic intermediates, incorporating two versatile functional groups that can be independently manipulated to build molecular complexity. The target molecule, 5-(2-Chlorophenyl)-5-oxovaleronitrile, combines a halogenated aromatic ring—a common feature in bioactive molecules—with a keto-nitrile scaffold.

A direct synthesis from 2-chlorobenzoyl chloride would require a nucleophilic reagent corresponding to a -CH2CH2CH2CN anion. The preparation and use of such an organometallic reagent are complicated by the intrinsic reactivity of the nitrile group with organometallic precursors (e.g., Grignard or organolithium reagents).

Therefore, a more reliable and controllable strategy is employed:

-

C-C Bond Formation: A Reformatsky reaction is selected for the key carbon-carbon bond-forming step. This reaction utilizes an organozinc reagent generated from an α-halo ester, which is notably tolerant of other functional groups, in this case, the ester moiety. This allows for the clean coupling of the acyl chloride with a four-carbon chain, establishing the core carbon skeleton of the target molecule.

-

Functional Group Transformation: The resulting γ-keto ester is a stable intermediate that can be readily converted to the target nitrile. This is achieved through a classical two-step sequence: conversion of the ester to a primary amide, followed by dehydration. This stepwise approach ensures high yields and purity.

This protocol is designed to be self-validating by providing clear steps and checkpoints for researchers to confirm the progression of the synthesis.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages starting from commercially available reagents.

Figure 1: Three-stage workflow for the synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile.

Safety Precautions and Hazard Management

All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

-

2-Chlorobenzoyl Chloride: Corrosive and a lachrymator. It reacts violently with water, releasing toxic hydrogen chloride gas.[1][2][3] Handle only in a dry, inert atmosphere. Workup procedures involving water must be performed cautiously.

-

Zinc Dust: Flammable solid. Avoid creating dust clouds.

-

Ethyl 4-bromobutyrate: Irritant. Handle with care.

-

Ammonia Solution: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract. Ensure adequate ventilation.

-

Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water. Handle with extreme care using a syringe or cannula under an inert atmosphere.[4]

-

Solvents (Toluene, Methanol, Pyridine): Flammable and toxic. Avoid inhalation and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6] Fire extinguishers suitable for chemical fires (e.g., dry powder, CO₂) should be readily available.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 5-(2-chlorophenyl)-5-oxopentanoate (γ-Keto Ester)

Principle: This step utilizes a Reformatsky-type reaction. Zinc metal inserts into the carbon-bromine bond of ethyl 4-bromobutyrate to form an organozinc intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride to form the new carbon-carbon bond.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chlorobenzoyl Chloride | 175.01 | 8.75 g (6.34 mL) | 50.0 |

| Ethyl 4-bromobutyrate | 195.05 | 10.7 g (7.64 mL) | 55.0 |

| Zinc Dust (<10 micron, activated) | 65.38 | 3.60 g | 55.0 |

| Iodine (for activation) | 253.81 | 1 crystal | - |

| Anhydrous Toluene | - | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | ~100 mL | - |

Protocol:

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and maintain an inert atmosphere throughout the reaction.

-

Zinc Activation: To the flask, add the zinc dust and a single crystal of iodine. Gently heat the flask with a heat gun under vacuum until purple iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere. This process activates the zinc surface.

-

Reaction Initiation: Add 50 mL of anhydrous toluene to the activated zinc. In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (50.0 mmol) and ethyl 4-bromobutyrate (55.0 mmol) in 100 mL of anhydrous toluene.

-

Addition & Reflux: Add approximately 10% of the solution from the dropping funnel to the zinc suspension. The reaction mixture should become warm, and the color of the iodine should fade, indicating initiation. If the reaction does not start, gentle warming may be required. Once initiated, add the remainder of the solution dropwise at a rate sufficient to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux using a heating mantle for an additional 2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of 1 M HCl to dissolve the unreacted zinc and zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure γ-keto ester.

Stage 2: Synthesis of 5-(2-Chlorophenyl)-5-oxopentanamide (γ-Keto Amide)

Principle: This step involves the aminolysis of the ester functional group. The γ-keto ester is treated with an excess of aqueous ammonia, which acts as a nitrogen nucleophile, displacing the ethoxy group to form the more stable primary amide.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Assuming 80% yield from Stage 1) | Moles (mmol) |

| Ethyl 5-(2-chlorophenyl)-5-oxopentanoate | 254.70 | 10.2 g | 40.0 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 100 mL | High excess |

| Methanol | 32.04 | 100 mL | - |

Protocol:

-

Dissolution: In a 500 mL round-bottom flask, dissolve the γ-keto ester (40.0 mmol) in 100 mL of methanol.

-

Ammonia Addition: To the stirred solution, add 100 mL of concentrated aqueous ammonia.

-

Reaction: Seal the flask securely with a stopper and stir the mixture at 50 °C for 12-18 hours. The reaction progress can be monitored by TLC until the starting ester is consumed.

-

Isolation: Cool the reaction mixture. The product, being less soluble, may precipitate. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to remove methanol and excess ammonia.

-

Purification: The resulting solid or residue can be recrystallized from an ethanol/water mixture to yield the pure γ-keto amide.

Stage 3: Synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile (Final Product)

Principle: This final step is the dehydration of the primary amide to a nitrile. Phosphorus oxychloride is a powerful dehydrating agent that converts the amide functional group into a nitrile by eliminating a molecule of water.[4][7][8] Pyridine is used as a solvent and to neutralize the HCl byproduct.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Assuming 85% yield from Stage 2) | Moles (mmol) |

| 5-(2-Chlorophenyl)-5-oxopentanamide | 225.66 | 7.67 g | 34.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 6.25 g (3.8 mL) | 40.8 |

| Anhydrous Pyridine | 79.10 | 50 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

Protocol:

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel, under an inert atmosphere of nitrogen or argon.

-

Solution Preparation: Dissolve the γ-keto amide (34.0 mmol) in 50 mL of anhydrous pyridine and cool the solution to 0 °C in an ice-salt bath.

-

Reagent Addition: Add phosphorus oxychloride (40.8 mmol) dropwise to the cooled, stirred solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC for the disappearance of the amide.

-

Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. This will hydrolyze the excess POCl₃ and precipitate the product.

-

Extraction: Extract the aqueous mixture three times with 50 mL portions of dichloromethane (DCM).

-

Purification: Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 5-(2-Chlorophenyl)-5-oxovaleronitrile.

References

-

Princeton University. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. [Link]

-

Safety Data Sheet. Aluminum Chloride 0.1M. (2014). [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

-

Redox. Safety Data Sheet: Aluminium Chloride. (2022). [Link]

-

Haz-Map. 2-Chlorobenzoyl chloride - Hazardous Agents. [Link]

-

PubChem. 2-Chlorobenzoyl chloride | C7H4Cl2O. [Link]

-

Chemistry Steps. Preparation of Nitriles. [Link]

-

Chemguide. The Preparation of Nitriles. [Link]

Sources

- 1. 2-Chlorobenzoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. redox.com [redox.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

Application Note: Precision Hydrogenation of 5-(2-Chlorophenyl)-5-oxovaleronitrile

Executive Summary

This application note details the catalytic hydrogenation of 5-(2-chlorophenyl)-5-oxovaleronitrile (Compound 1 ) to yield 2-(2-chlorophenyl)piperidine (Compound 2 ). This transformation is a critical intermediate step in the synthesis of the antiplatelet drug Clopidogrel (Plavix) .

The primary challenge in this reaction is chemoselectivity . The objective is to reduce both the nitrile and ketone functionalities and induce cyclization without cleaving the aryl-chloride bond (hydrodehalogenation). Standard hydrogenation protocols using Palladium on Carbon (Pd/C) often lead to significant dechlorination, producing the impurity 2-phenylpiperidine. This guide provides a validated protocol using Platinum on Carbon (Pt/C) in acidic media to ensure high yield (>90%) and strict halogen retention.

Reaction Mechanism & Critical Process Parameters (CPP)

Mechanistic Pathway

The transformation is a cascade reaction involving three distinct phases occurring in a single pot:

-

Nitrile Reduction: The nitrile group is reduced to a primary amine.

-

Intramolecular Cyclization: The newly formed amine attacks the carbonyl carbon (ketone), eliminating water to form a cyclic imine (Schiff base).

-

Imine Reduction: The cyclic imine is hydrogenated to the final piperidine ring.

Visualization of Pathway

The following diagram illustrates the reaction cascade and the competing dehalogenation side reaction.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Catalyst | 5% Pt/C (sulfided optional) | Platinum exhibits lower affinity for Ar-Cl oxidative addition compared to Palladium, significantly reducing dehalogenation risk [1]. |

| Solvent | Methanol + H₂SO₄ | Acidic media accelerates imine formation (cyclization) and protonates the product amine, preventing catalyst poisoning. |

| Pressure | 5 – 10 bar | Moderate pressure favors nitrile reduction without forcing Ar-Cl cleavage. |

| Temperature | 25°C – 40°C | Higher temperatures exponentially increase the rate of dehalogenation. |

Validated Experimental Protocol

Materials & Equipment

-

Reactor: 1L Hastelloy or Stainless Steel Autoclave (Parr or Buchi).

-

Substrate: 5-(2-chlorophenyl)-5-oxovaleronitrile (Purity >98%).

-

Catalyst: 5% Pt/C (50% water wet).

-

Solvent: Methanol (HPLC Grade).

-

Additive: Concentrated Sulfuric Acid (H₂SO₄) or HCl (methanolic).

Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

-

Purge the autoclave with Nitrogen (N₂) to remove oxygen.

-

Charge 5.0 g of 5% Pt/C (wet basis) into the reactor. Note: Pyrophoric hazard; keep wet.

Step 2: Substrate Addition

-

Dissolve 50.0 g of 5-(2-chlorophenyl)-5-oxovaleronitrile in 400 mL Methanol .

-

Add 1.5 equivalents of H₂SO₄ (approx. 12 mL conc. acid) to the solution.[1][2][3][4][5][6] Caution: Exothermic.

-

Transfer the solution into the autoclave carefully.

Step 3: Hydrogenation

-

Seal the reactor and purge 3x with N₂ (5 bar) followed by 3x with Hydrogen (H₂, 5 bar).

-

Set internal stirring to 800-1000 RPM (Mass transfer is critical).

-

Pressurize to 10 bar H₂ .

-

Maintain temperature at 30°C .

-

Monitor H₂ uptake. Reaction is typically complete when uptake plateaus (approx. 4-6 hours).

Step 4: Workup & Isolation

-

Vent H₂ and purge with N₂.

-

Filter the reaction mixture through a Celite bed to remove the catalyst. Wash cake with methanol.

-

Concentrate the filtrate under vacuum to remove methanol.

-

Basify the residue with 20% NaOH (aq) to pH > 12 to liberate the free amine.

-

Extract with Dichloromethane (DCM) or Toluene (3 x 100 mL).

-

Dry organic layer over Na₂SO₄ and evaporate to yield the crude racemic piperidine oil.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High De-Cl Impurity (>1%) | Temperature too high or H₂ pressure too high. | Reduce Temp to 20-25°C. Switch from Pd to Pt catalyst if not already done. |

| Incomplete Conversion | Catalyst poisoning or insufficient agitation. | Ensure acid equivalents are correct (amine product poisons catalyst). Increase stirring speed. |

| Dimer Formation | Low dilution. | Increase solvent volume (dilution favors intramolecular cyclization over intermolecular coupling). |

Process Logic & Decision Tree

The following workflow illustrates the decision-making process for optimizing this reaction based on available equipment and constraints.

Analytical Controls

To ensure "Self-Validating" protocols, the following HPLC method should be used to monitor the reaction endpoint and impurity profile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 80% B over 20 minutes.

-

Detection: UV at 220 nm.

-

Key Retention Times (Relative):

-

Piperidine Product: 1.0[7]

-

De-Cl Impurity (2-phenylpiperidine): ~0.8 (elutes earlier due to lower lipophilicity/polarity shift).

-

Starting Material: ~1.5.

-

References

-

US Patent 4,847,265 . Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it.[2][5] (Sanofi). Available at:

- Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. In Asymmetric Catalysis on Industrial Scale. Wiley-VCH.

-

US Patent 5,204,469 . Process for the preparation of Clopidogrel.[1][2][5] Available at:

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational text on Pt vs Pd selectivity for halogens).

Sources

- 1. Synthesis of clopidogrel impurity intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. EP1680430B1 - Processes for preparing form i of (s)-(+)- clopidogrel bisulfate - Google Patents [patents.google.com]

- 3. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 4. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

- 5. US4847265A - Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 6. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reductive Cyclization of 5-(2-Chlorophenyl)-5-oxovaleronitrile

Executive Summary

This technical guide details the procedure for the cyclization of 5-(2-chlorophenyl)-5-oxovaleronitrile (CAS: 6140-61-0) to form the nitrogen-containing heterocycle 2-(2-chlorophenyl)piperidine. This transformation is a critical intermediate step in the manufacturing of thienopyridine-class antiplatelet drugs.

While "cyclization" in this context theoretically allows for two pathways—acid-mediated formation of a lactam (via nitrile hydrolysis) or reductive cyclization to an amine—this guide focuses on the Reductive Cyclization pathway. This is the industry-standard route required to generate the pharmacologically active piperidine core. The protocol describes a robust catalytic hydrogenation method (Process A) and a chemical hydride reduction method (Process B) suitable for bench-scale validation.

Mechanistic Pathway & Logic

The transformation is a cascade reaction involving three distinct mechanistic steps that occur in a single pot:

-

Nitrile Reduction: The nitrile group is reduced to a primary amine.

-

Intramolecular Condensation (Cyclization): The newly formed amine nucleophilically attacks the carbonyl carbon (ketone), eliminating water to form a cyclic imine (Schiff base).

-

Imine Reduction: The cyclic imine is further reduced to the stable piperidine.

Understanding this cascade is vital because incomplete reduction leads to the isolation of the unstable tetrahydropyridine (imine), which is prone to polymerization or hydrolysis.

Reaction Pathway Diagram

Figure 1: The reductive cyclization cascade. Step 2 (Cyclization) is spontaneous once the amine is generated. Control of Step 3 determines whether the Imine or Piperidine is isolated.

Critical Process Parameters (CPPs)

| Parameter | Specification | Impact on Quality |

| Reaction Temperature | 50°C – 80°C | <50°C: Slow kinetics; accumulation of amino-ketone intermediate.>80°C: Dechlorination of the aryl ring (impurity formation). |

| Hydrogen Pressure | 5 – 20 bar | Higher pressure favors the fully reduced piperidine. Low pressure may stall at the imine stage. |

| Catalyst Selection | Raney Nickel or Pt/C | Raney Ni: Preferred for nitrile reduction. Pd/C: Risk of de-chlorination (Ar-Cl bond cleavage). |

| Solvent System | MeOH or EtOH | Protic solvents facilitate proton transfer during imine reduction. Anhydrous conditions prevent hydrolysis of the imine back to the ketone. |

| Acid Additive | None or Trace HCl | Trace acid can accelerate the Schiff base formation (Step 2) but may poison nickel catalysts. |

Protocol A: Catalytic Hydrogenation (Industrial Standard)

Best for: High purity, scale-up, and "green" chemistry compliance.

Reagents & Equipment[1][2]

-

Substrate: 5-(2-Chlorophenyl)-5-oxovaleronitrile (1.0 eq)

-

Catalyst: Raney Nickel (active slurry, approx. 10-20 wt% loading)

-

Solvent: Methanol (anhydrous grade preferred)

-

Gas: Hydrogen (H2)

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel)

Step-by-Step Procedure

-

Preparation: Purge the autoclave with Nitrogen (N2) three times to remove oxygen. Safety: Raney Nickel is pyrophoric; handle under water or inert atmosphere.

-

Loading:

-

Charge Methanol (10 volumes relative to substrate mass).

-

Add 5-(2-Chlorophenyl)-5-oxovaleronitrile.

-

Add Raney Nickel slurry (washed with MeOH to remove water).

-

-

Reaction:

-

Seal reactor and purge with H2 (3 cycles).

-

Pressurize to 10 bar (145 psi) .

-

Heat to 60°C with vigorous stirring (essential for gas-liquid mass transfer).

-

Monitor H2 uptake. Reaction is complete when consumption plateaus (typically 4–6 hours).

-

-

Work-up:

-

Cool to room temperature.[1] Vent H2 and purge with N2.

-

Filter the catalyst through a Celite pad (keep wet to prevent ignition).

-

Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

-

Purification (Optional):

-

Dissolve crude oil in EtOAc.

-

Add HCl/Ether or HCl/MeOH to precipitate the 2-(2-chlorophenyl)piperidine hydrochloride salt. This purifies the product from any non-basic impurities.

-

Protocol B: Chemical Reduction (Bench/Lab Scale)

Best for: Rapid validation without high-pressure equipment.

Reagents

-

Substrate: 5-(2-Chlorophenyl)-5-oxovaleronitrile (10 mmol)

-

Reductant: Sodium Borohydride (NaBH4) (2.0 eq) Note: NaBH4 reduces the imine; a stronger reductant or catalyst is usually needed for the initial nitrile, but CoCl2 additive enables this.

-

Additive: Cobalt(II) Chloride hexahydrate (CoCl2·6H2O) (0.2 eq)

-

Solvent: Methanol

Step-by-Step Procedure

-

Activation: Dissolve CoCl2·6H2O in Methanol (50 mL) in a round-bottom flask. The solution will be pink/purple.

-

Substrate Addition: Add the nitrile substrate (10 mmol) to the solution. Stir to dissolve.

-

Reduction (Exothermic):

-

Cool the mixture to 0°C in an ice bath.

-

Add NaBH4 (20 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.

-

Mechanism:[2][3][4][5][6] The in-situ generated Cobalt Boride acts as a catalyst to reduce the nitrile to the amine. The amine cyclizes, and excess NaBH4 reduces the imine to the piperidine.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. The mixture will turn black (precipitated cobalt boride).

-

Quench: Carefully add 1N HCl until pH < 2 (destroys residual borohydride and solubilizes cobalt).

-

Isolation:

-

Basify with aqueous NH4OH or NaOH to pH > 10.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry organics over MgSO4 and evaporate.

-

Quality Control & Troubleshooting

Analytical Markers (HPLC/GC)

-

Starting Material: Retention time (RT) X.

-

Intermediate (Imine): RT < X (Often appears as a broad peak or decomposes on silica columns).

-

Product (Piperidine): RT < X. Distinctive mass spectrum (M+ = 195/197 for Cl isotope pattern).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Ensure reaction runs long enough for the amine to attack the ketone. Check for water in solvent (hydrolysis of imine). |

| De-chlorination | Over-active Catalyst | If using Pd/C, switch to Raney Ni or Pt/C. Lower temperature (<60°C). |

| Dimerization | High Concentration | Dilute reaction to >15 volumes of solvent. |

| Black Precipitate | Catalyst Decomposition | Normal for Protocol B (Cobalt Boride). Filter through Celite. |

Safety & Handling

-

Raney Nickel: Pyrophoric active metal. Never let dry in air. Dispose of in dilute acid or according to specific hazardous waste protocols.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding of autoclave to prevent static discharge.

-

Cyanide Risk: While the nitrile is reduced, acidic hydrolysis could theoretically release HCN if conditions are aberrant. Always work in a fume hood.

References

-

Sanofi-Aventis. (1978). Method for the preparation of thienopyridine derivatives. US Patent 4,127,580. Primary source for the catalytic hydrogenation of similar keto-nitrile precursors in Ticlopidine synthesis.

-

Hutchins, R. O., & Maryanoff, B. E. (1971). Reduction of nitriles to primary amines with sodium borohydride-cobaltous chloride. Journal of Organic Chemistry, 36(9). Foundational text for Protocol B (CoCl2/NaBH4 reduction of nitriles).

- Kukula, P., et al. (2010). Development of a Scalable Synthesis of a Ticlopidine Intermediate. Organic Process Research & Development. Discusses the stability of the tetrahydropyridine intermediate and the importance of anhydrous conditions.

Sources

- 1. rsc.org [rsc.org]

- 2. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Application Note: Selective Synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile via Grignard Addition

Executive Summary

This guide details the protocol for synthesizing 5-(2-Chlorophenyl)-5-oxovaleronitrile (also known as 4-(2-chlorobenzoyl)butyronitrile) using glutaronitrile and 2-chlorophenylmagnesium bromide .

While Friedel-Crafts acylation is a common route for aryl-keto-acids, the Grignard-Nitrile route offers a distinct advantage: direct access to the keto-nitrile scaffold in a single step without requiring subsequent amidation and dehydration. This method, however, requires rigorous control over stoichiometry and temperature to prevent bis-addition (reaction at both nitrile termini). This protocol utilizes an inverse addition technique to maximize selectivity for the mono-adduct.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

Glutaronitrile is a symmetric

-

Desired Pathway: Mono-addition yields an imine magnesium salt. Upon acidic hydrolysis, this converts to the target keto-nitrile.

-

Competing Pathway: Attack on the second nitrile group yields a di-imine, which hydrolyzes to a diketone.

-

Mechanistic Insight: The intermediate imine salt (

) is typically less reactive and often precipitates in non-polar solvents (Ether/Toluene), naturally protecting the site from further addition (formation of tertiary alcohols). However, the distal nitrile remains vulnerable.

Solution: We employ Inverse Addition . By adding the Grignard reagent slowly to a chilled excess of glutaronitrile, we statistically favor the encounter of unreacted dinitrile with the organometallic species, minimizing the presence of the mono-adduct in a Grignard-rich environment.

Reaction Scheme

The transformation proceeds via the formation of a metallo-imine intermediate, which is stable until the acidic quench.

Figure 1: Mechanistic pathway from dinitrile to keto-nitrile via imine salt hydrolysis.

Materials & Equipment

Reagents

| Component | Grade | Role | Notes |

| Glutaronitrile | >98%, Anhydrous | Substrate | Hygroscopic; dry over molecular sieves if necessary. |

| 2-Chlorophenyl MgBr | 1.0 M in THF/Ether | Reagent | Commercial or freshly prepared (titrate before use). |

| THF (Tetrahydrofuran) | Anhydrous | Solvent | Stabilizer-free preferred. |

| Toluene | Anhydrous | Co-solvent | Improves precipitation of the imine salt. |

| HCl (2M) | Aqueous | Quench | For hydrolysis of the imine. |

Equipment

-

3-Neck Round Bottom Flask (flame-dried, N2 purged).

-

Pressure-equalizing addition funnel.

-

Low-temperature thermometer.

-

Mechanical stirrer (magnetic stirring may fail if heavy precipitation occurs).

Experimental Protocol

Phase 1: System Preparation

-

Inert Atmosphere: Assemble the glassware under a nitrogen or argon atmosphere. Moisture is the primary cause of Grignard degradation.

-

Substrate Solution: Charge the flask with Glutaronitrile (1.5 equivalents) dissolved in anhydrous THF/Toluene (1:1 ratio).

-

Note: The excess nitrile (1.5 eq) is crucial for selectivity. The unreacted nitrile is water-soluble/extractable later.[1]

-

-

Thermal Control: Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.

Phase 2: Inverse Addition (The Critical Step)

-

Reagent Loading: Transfer 2-Chlorophenylmagnesium bromide (1.0 equivalent) into the addition funnel.

-

Controlled Addition: Add the Grignard reagent dropwise over 60–90 minutes .

-

Equilibration: Once addition is complete, allow the mixture to stir at 0°C for 2 hours, then slowly warm to Room Temperature (RT) and stir for an additional 4–6 hours.

Phase 3: Hydrolysis & Workup

-

Quench: Cool the mixture back to 0°C. Slowly add 2M HCl (excess, approx. 3 eq relative to Mg).

-

Caution: Exothermic reaction.[3] Vigorous gas evolution may occur if unreacted Mg is present (unlikely with commercial reagents).

-

-

Hydrolysis: Stir the biphasic mixture vigorously at RT for 2–4 hours. This step converts the

bond to-

Validation: Take an aliquot, mini-workup, and check IR. Disappearance of the imine stretch and appearance of the ketone carbonyl (~1680-1690 cm⁻¹) indicates completion.

-

-

Extraction:

-

Purification:

-

Dry over

and concentrate in vacuo. -

Removal of Excess Nitrile: The crude oil contains product + excess glutaronitrile. Glutaronitrile is somewhat water-soluble but often requires high-vacuum distillation or column chromatography (Silica, Hexane:EtOAc gradient) to remove completely.

Phase 4: Workflow Diagram

Figure 2: Operational workflow for the selective synthesis.

Process Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Moisture in solvent/gas. | Flame dry glassware; use fresh anhydrous THF. |

| Bis-addition (Diketone) | Localized high concentration of Grignard. | Increase stirring speed; reduce addition rate; ensure T < 0°C. |

| Gummy Precipitate | Aggregation of Mg-salts. | Use a mechanical stirrer (overhead) instead of magnetic. Add more Toluene. |

| Incomplete Hydrolysis | pH not acidic enough or time too short. | Ensure pH < 2 during quench; extend stir time or gently warm to 40°C. |

Analytical Validation (Self-Validating System)[1]

To confirm the identity of 5-(2-Chlorophenyl)-5-oxovaleronitrile :

-

IR Spectroscopy:

-

Look for two distinct signals in the functional group region.[6]

-

Nitrile (

): Sharp peak at ~2250 cm⁻¹. -

Ketone (

): Strong peak at ~1690 cm⁻¹ (shifted slightly lower due to aryl conjugation). -

Absence: No broad OH stretch (rules out alcohol formation).

-

-

1H NMR (CDCl3):

-

Aryl Protons: 7.3–7.6 ppm (4H, multiplet).

-

Aliphatic Chain: Three distinct multiplets.

-

-to-CN (

-

-position (

-

-to-C=O (

-

-to-CN (

-

Symmetry Check: If the molecule were the symmetric diketone, the integration and splitting pattern would simplify. The asymmetry of the product confirms mono-addition.

-

References

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard-Nitrile interactions).

-

Chemistry Steps. (2020).[3] The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

Organic Syntheses. (1970). General procedures for the addition of Grignard reagents to nitriles (The Bruylants Reaction). See generally Org. Synth. Coll. Vol. 5, p. 520. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Addition of allyl Grignard to nitriles...[7] mechanistic insights. Retrieved from [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective Reduction Strategies for 5-(2-Chlorophenyl)-5-oxovaleronitrile

Executive Summary

This application note details the enantioselective reduction of 5-(2-chlorophenyl)-5-oxovaleronitrile (CAS: 1246819-10-6), a critical intermediate in the synthesis of the antidepressant Vilazodone (Viibryd®). The transformation requires the precise reduction of an ortho-substituted aryl ketone to a chiral alcohol while preserving the labile nitrile moiety.

We present two validated protocols:

-

Biocatalytic Reduction (Method A): The preferred "green" route utilizing Ketoreductases (KREDs) for >99% ee and mild conditions.

-

Asymmetric Transfer Hydrogenation (Method B): A robust chemocatalytic alternative using Ru-TsDPEN complexes for labs without biocatalysis infrastructure.

Strategic Context & Molecule Analysis

The Chemical Challenge

The substrate presents two primary challenges for enantioselective reduction:

-

Steric Hindrance: The chlorine atom at the ortho-position of the phenyl ring creates significant steric bulk, often impeding standard CBS (Corey-Bakshi-Shibata) catalysts or requiring high catalyst loadings.

-

Chemoselectivity: The aliphatic nitrile group is susceptible to over-reduction to a primary amine if strong hydride donors (e.g., LAH, Borane at high temps) are used indiscriminately.

Reaction Scheme

The target transformation yields the (S)-alcohol (typically the bioactive enantiomer precursor for Vilazodone), though (R)-selective variants are accessible via catalyst switching.

Figure 1: General reaction scheme. The nitrile group remains intact.

Method A: Biocatalytic Reduction (Gold Standard)

Rationale: Biocatalysis is the industrial standard for this intermediate due to superior enantioselectivity (>99% ee) and the elimination of heavy metal waste. KREDs naturally tolerate the aqueous environment required for cofactor recycling.

Reagents & Materials

-

Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 or Daicel equivalent). Note: Specific enzyme variants must be screened; however, Lactobacillus kefir or alcohol dehydrogenase from Rhodococcus typically favor anti-Prelog specificity.

-

Cofactor: NADP+ (1.0 mM initial concentration).

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Solvent: DMSO or IPA (5-10% v/v as co-solvent).

Protocol: Gram-Scale Synthesis

-

Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sparging with nitrogen for 10 mins.

-

Substrate Solution: Dissolve 1.0 g of 5-(2-chlorophenyl)-5-oxovaleronitrile in 5 mL DMSO.

-

Reaction Mix: To the buffer, add:

-

2.0 g D-Glucose.

-

10 mg NADP+.

-

5 mg GDH (approx. 50 U/mg).

-

20 mg KRED Enzyme powder.

-

-

Initiation: Add the substrate solution dropwise to the enzyme mix while stirring at 200 rpm.

-

Incubation: Maintain at 30°C for 24 hours. Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).

-

Workup:

-

Add 5 g Celite to break emulsions.

-

Extract 3x with Ethyl Acetate (EtOAc).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Critical Control Point: If emulsion forms during extraction (common with proteins), do not shake vigorously. Use gentle inversion or centrifugation.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Rationale: For laboratories lacking enzyme libraries, ATH using Noyori-type catalysts provides a reliable chemical alternative. It is strictly chemoselective for the ketone over the nitrile.

Reagents

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol

-

Catalyst Activation: In a Schlenk flask under Argon, dissolve 10 mg of RuCl(p-cymene)[(S,S)-Ts-DPEN] in 2 mL DCM.

-

Substrate Addition: Add 1.0 g (4.8 mmol) of 5-(2-chlorophenyl)-5-oxovaleronitrile.

-

H-Source Addition: Syringe in 2.5 mL of the HCOOH/Et3N (5:2) mixture.

-

Reaction: Stir at 30°C for 12–16 hours. Evolution of CO2 gas will be observed.

-

Quench: Pour mixture into 20 mL saturated NaHCO3 (Caution: bubbling).

-

Extraction: Extract with DCM, wash with water, and concentrate.

Analytical Controls & Troubleshooting

Enantiomeric Excess (ee) Determination[1][2]

-

Method: Chiral HPLC.[1]

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Nitrile absorbance) and 254 nm (Phenyl).

-

Expected Retention: (S)-enantiomer typically elutes second on AD-H columns (verify with racemate).

Comparative Data Analysis

| Feature | Method A: Biocatalysis (KRED) | Method B: Chemocatalysis (ATH) |

| Enantioselectivity (ee) | > 99% (Excellent) | 92 - 96% (Good) |

| Yield | 85 - 95% | 90 - 98% |

| Chemoselectivity | 100% (No nitrile reduction) | 100% (No nitrile reduction) |

| Cost | High (initial enzyme screening) | Moderate (Ruthenium catalyst) |

| Scalability | Excellent (Kg to Ton) | Good (requires solvent handling) |

| Green Metric | High (Water-based) | Moderate (Organic solvents) |

Troubleshooting Guide

-

Low Conversion (Method A): Check pH. If pH < 6.0, enzyme activity drops. Increase NADP+ loading or check GDH activity.

-

Low ee (Method B): Lower the reaction temperature to 0°C (will increase reaction time to 24-36h). Ensure the catalyst ligand ((S,S)-Ts-DPEN) matches the desired product stereochemistry.

Process Workflow Diagram

Figure 2: Operational workflow for selecting and executing the reduction strategy.

References

-

Vilazodone Synthesis Overview

-

Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research.

-

-

Biocatalytic Reduction of Ortho-Halo Acetophenones

-

Hollmann, F., et al. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective.

- Note: General reference for KRED mechanism on steric substr

-

-

Asymmetric Transfer Hydrogenation (Noyori Protocol)

-

Oxazaborolidine (CBS)

Sources

- 1. datapdf.com [datapdf.com]

- 2. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts [organic-chemistry.org]

- 3. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

improving yield of 5-(2-Chlorophenyl)-5-oxovaleronitrile in Friedel-Crafts reaction

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile (also referred to as 4-(2-chlorobenzoyl)butyronitrile).

This guide addresses the specific challenges of Friedel-Crafts acylation on deactivated rings, with a focus on the regioselectivity issues inherent to obtaining the ortho-isomer (2-chlorophenyl) versus the thermodynamically and kinetically favored para-isomer.

Subject: Improving Yield of 5-(2-Chlorophenyl)-5-oxovaleronitrile Ticket ID: FC-OPT-2024-02 Status: Open for Resolution

Executive Summary: The "Ortho-Paradox"

If you are observing low yields (<15%) of the 2-chlorophenyl (ortho) isomer, you are likely encountering the fundamental regioselectivity limits of electrophilic aromatic substitution (EAS) on chlorobenzene.

-

The Chemistry: Chlorobenzene is an ortho/para director but is deactivated. The chlorine atom exerts a strong inductive effect (-I) and a resonance effect (+R).

-

The Barrier: In Friedel-Crafts acylation, the steric bulk of the incoming electrophile (the acylium ion complex) combined with the steric hindrance of the chlorine atom heavily favors the para position.

-

Typical Distribution: ~85-95% Para (4-chloro) vs. ~5-12% Ortho (2-chloro).

Critical Decision Point:

-

If you need the Para isomer (4-chloro): Your low yield is a process failure (moisture, stoichiometry, temperature). Follow Section 2 .

-

If you need the Ortho isomer (2-chloro): Your "low yield" is actually a selectivity issue. Standard FC optimization will yield diminishing returns. See Section 3 for specific maneuvering or Section 4 for alternative synthetic routes.

Process Optimization: The "Golden Path" Protocol

Assuming you are performing the direct acylation of chlorobenzene with 4-cyanobutyryl chloride (or glutaric anhydride followed by nitrilation), strict adherence to the following parameters is required to maximize conversion.

Core Reaction Parameters

| Parameter | Recommendation | Technical Rationale |

| Catalyst | AlCl₃ (Anhydrous) | Must be fresh and free-flowing (yellow/grey powder). White/clumped powder indicates hydrolysis. Stoichiometry: 1.1–1.2 eq (Acid Chloride) or 2.2–2.5 eq (Anhydride). |

| Solvent | Nitrobenzene or DCM | Nitrobenzene: High boiling point, solubilizes the AlCl₃-complex, and often slightly improves ortho ratio due to "solvation shell" effects. DCM: Good for low-temp kinetic control (favors para). |

| Temperature | 60–80°C (Nitrobenzene) | Higher temperatures are required to push the reaction on the deactivated chlorobenzene ring, but this increases polymerization risk. |

| Addition | Inverse Addition | Add the Acid Chloride/Anhydride to the AlCl₃ slurry first to form the acylium ion, then add the Chlorobenzene. This ensures a high concentration of active electrophile. |

Step-by-Step Workflow (Optimized for Conversion)

-

Drying: Flame-dry a 3-neck flask under

flow. Moisture kills AlCl₃ instantly, producing HCl and inactive alumina. -

Complex Formation: Suspend AlCl₃ (1.2 eq) in dry Nitrobenzene (5 vol). Cool to 0-5°C. Dropwise add 4-cyanobutyryl chloride (1.0 eq). Stir 30 min to generate the acylium complex (

). -

Substrate Addition: Add Chlorobenzene (1.0–1.2 eq) slowly.

-

Note: Using Chlorobenzene as the solvent (neat) is common but makes isolation of the minor ortho isomer harder due to large volumes of starting material.

-

-

Reaction: Warm to 60°C. Monitor by HPLC (TLC is often insufficient for isomer separation).

-

Quench: Pour mixture onto ice/HCl. Caution: Exothermic.

-

Workup: Extract with DCM. Wash with NaOH (to remove acids) and Brine.

Troubleshooting Guide (Q&A)

Symptom 1: "I am getting <10% yield of the 2-chloro isomer, but >80% of the 4-chloro isomer."

Diagnosis: This is the thermodynamic/steric limit of the reaction. Corrective Action:

-

Solvent Switch: Switch to Carbon Disulfide (

) or Nitrobenzene . While toxic, these solvents can sometimes alter the solvation sphere of the transition state, slightly bumping the ortho ratio, though rarely above 15-20%. -

Temperature Increase: Run the reaction at higher temperatures (refluxing chlorobenzene). Higher energy can overcome the steric activation energy barrier of the ortho position, but you will generate more tar.

-

Purification: You cannot "synthesize" your way out of this. You must "purify" your way out. Use fractional crystallization or preparative HPLC to isolate the ortho fraction.

Symptom 2: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Deactivation ("Poisoning"). Mechanism: The product (a ketone) is a Lewis base. It complexes with AlCl₃, removing the catalyst from the cycle. Corrective Action:

-

Increase AlCl₃: Ensure you are using at least 1.1 equivalents of AlCl₃ per equivalent of Carbonyl groups in the system. If using Glutaric Anhydride, you need >2.2 equivalents (one for the ring opening, one to complex the product ketone).

Symptom 3: "My product is a black tar."

Diagnosis: Polymerization of the nitrile or intermolecular condensation. Corrective Action:

-

Protect the Nitrile: The nitrile group can complex with AlCl₃ or hydrolyze. If tarring is severe, consider using Glutaric Anhydride first to make the acid (5-(2-chlorophenyl)-5-oxopentanoic acid), and then convert the acid to the nitrile in a second step (via amide). The carboxylic acid is more robust in FC conditions than the nitrile.

Visualizing the Pathway & Logic

Reaction Pathway Analysis

The following diagram illustrates the competition between the Ortho and Para pathways and the catalyst deactivation loop.

Caption: Kinetic competition between Ortho/Para pathways and the catalyst deactivation sink.

Troubleshooting Decision Tree

Use this flow to diagnose your specific yield issue.

Caption: Decision matrix for distinguishing between process failures and fundamental chemistry limitations.

Expert Note: The Alternative Route

If your project strictly requires the 2-chlorophenyl isomer and you cannot accept a 10% yield, stop optimizing the Friedel-Crafts reaction. You are fighting thermodynamics.

Recommended Alternative Synthesis (Negishi or Grignard variation): Instead of acylating the ring, build the chain off the pre-functionalized ring.

-

Starting Material: 2-Chlorobenzoyl Chloride (Commercially available, pre-installed "Ortho" regiochemistry).

-

Reagent: 3-Cyanopropylzinc bromide (or a protected Grignard equivalent).

-

Catalyst: Pd(PPh3)4 or Ni(acac)2.

-

Mechanism: Negishi Coupling.

-

Outcome: This preserves the 2-chloro position perfectly and attaches the 4-carbon nitrile chain to the carbonyl.

Note: This route shifts the cost from "waste disposal of isomers" to "reagent cost," but guarantees the correct isomer structure.

References

- Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (Mechanistic details on Ortho/Para directing effects of halogens).

-

Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 707-731). Pergamon. Link

-

Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. Link (Detailed discussion on solvent effects in acylation).

-

BenchChem Technical Support. (2025). Friedel-Crafts Acylation of Chlorobenzene - Troubleshooting Guide. Link (General protocols for handling AlCl3 sensitivity).

Technical Support Center: Synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile

[1][2][3]

Status: Active Document ID: TSC-SYN-2024-05 Subject: Minimizing Side Reactions in Grignard-Nitrile Coupling Applicable Route: Reaction of 2-Chlorophenylmagnesium bromide with Glutaronitrile.[1][2][3]

Part 1: Executive Summary & Reaction Logic

The synthesis relies on the nucleophilic attack of 2-chlorophenylmagnesium bromide (1) on one cyano group of glutaronitrile (2) to form an imine intermediate, which is subsequently hydrolyzed to the ketone.[1]

The Core Challenge: The reaction is a "kinetic race."[3] The primary side reaction is the Double Addition (Bis-alkylation) , where the Grignard reagent attacks both nitrile groups, forming a diketone impurity that is nearly impossible to separate by crystallization.[1]

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical control points (CCP) to enforce mono-selectivity.

Figure 1: Reaction network showing the divergence between the desired mono-addition and the parasitic bis-addition/coupling pathways.[1][2]

Part 2: Critical Process Parameters (CPP)

To minimize side reactions, you must control the local concentration of the Grignard reagent relative to the nitrile.

The "Inverse Addition" Protocol

Issue: In a standard addition (dropping Nitrile into Grignard), the Grignard is in large excess at the start. This statistically favors the attack on the second nitrile group of any formed intermediate. Solution: Use Inverse Addition . Add the Grignard reagent slowly into a chilled solution of excess Glutaronitrile.

-

Result: The Grignard is always the limiting reagent in the reaction zone, statistically preventing the second attack.

Solvent Selection & Temperature

The choice of solvent affects the Schlenk equilibrium and the reactivity of the Grignard species.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | CPME (Cyclopentyl Methyl Ether) or Toluene/THF (4:1) | CPME has low water miscibility (easier workup) and higher stability for Grignards than pure THF.[1][2] Pure THF can increase Wurtz coupling rates.[2][3] |

| Temperature | -10°C to 0°C | Lower temperatures suppress the reaction rate of the deactivated imine-magnesium salt, preventing the second addition.[1] |

| Stoichiometry | 1.0 : 2.0 (Grignard : Nitrile) | Using 2 equivalents of Glutaronitrile ensures that every Grignard molecule finds a fresh unreacted nitrile, rather than attacking an intermediate.[1][3] |

Part 3: Troubleshooting Guide (FAQs)

Scenario A: "I am seeing a large byproduct peak at RRT 1.25 (Diketone)."

Diagnosis: Bis-addition has occurred.[1][2][3] Root Cause:

-

Standard Addition used: You added Nitrile to Grignard.[2][3]

-

Fast Addition: The Grignard addition rate exceeded the mixing rate, creating localized "hotspots" of high Grignard concentration.[3] Corrective Action:

-

Switch to Inverse Addition immediately.

-

Increase agitation speed (RPM) to ensure instant dispersion of the Grignard drop.

-

Recycle the excess Glutaronitrile via distillation during workup (boiling point difference allows this).[1][3]

Scenario B: "My Grignard initiation failed or yield is low due to coupling."

Diagnosis: Wurtz Coupling (formation of 2,2'-dichlorobiphenyl).[1][2][3] Root Cause:

-

Chloride vs Bromide: Aryl chlorides are sluggish; Aryl bromides are faster but prone to coupling.[2][3] Corrective Action:

-

Use 2-Chlorophenyl bromide as the precursor for easier initiation, but keep T < 40°C.[1][2][3]

-

If using 2-Chlorophenyl chloride , use LiCl as an additive (TurboGrignard conditions) to break up aggregates and increase reaction speed without heat.[1][2][3]

Scenario C: "The nitrile hydrolyzed to a carboxylic acid during workup."

Diagnosis: Over-acidification.[2][3] Root Cause: The imine hydrolysis requires acid, but the terminal nitrile group is also acid-sensitive (though less so).[1] Corrective Action:

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 5-(2-Chlorophenyl)-5-oxovaleronitrile with <5% Bis-addition impurity.

Step 1: Preparation of Grignard Reagent (2-Chlorophenylmagnesium bromide)[1][2]

-

Setup: Flame-dried 3-neck flask, N2 atmosphere.

-

Activation: Add Magnesium turnings (1.1 eq) and a crystal of Iodine. Dry stir for 10 min.

-

Initiation: Add 10% of the 2-chlorobromobenzene in anhydrous THF/Toluene (1:4). Heat gently to initiate (color change to gray/turbid).[1][3]

-

Propagation: Add the remaining halide dropwise at a rate that maintains an internal temperature of 30-35°C . Do not reflux.

-

Completion: Stir at RT for 1 hour. Titrate to determine exact concentration.[2][3]

Step 2: The Inverse Addition (The Critical Step)[1]

-

Receiver Vessel: In a separate dry flask, dissolve Glutaronitrile (2.0 eq) in Toluene (or CPME). Cool to -10°C .[1][2][3]

-

Addition: Transfer the Grignard solution to a pressure-equalizing dropping funnel.

-

Flow Control: Add the Grignard solution dropwise to the Nitrile solution over 2 hours .

-

Post-Reaction: Stir at 0°C for 2 hours, then allow to warm to 10°C over 1 hour.

Step 3: Quench and Hydrolysis

-

Quench: Pour the reaction mixture slowly into a stirred mixture of Ice and 2M HCl (excess acid required to hydrolyze the imine).

-

Hydrolysis: Stir vigorously for 1 hour at RT. The imine (C=N-Mg) converts to the ketone (C=O).[1]

-

Extraction: Separate the organic layer.[3][4] Extract aqueous layer with Toluene.[2][3]

-

Purification:

Part 5: References

-

Grignard Selectivity in CPME:

-

Minimizing Wurtz Coupling:

-

Synthesis of Keto-Nitriles via Grignard:

-

Standard protocols for converting dinitriles to keto-nitriles utilize the "Inverse Addition" technique to prevent diketone formation, as described in standard organic synthesis texts regarding functionalization of glutaronitrile.[1][3]

-

See also: US Patent 4968830 (Process for chlorobenzonitrile derivatives).[1][3]

-

-

General Handling of 4-Chlorobutyronitrile Derivatives:

stability of 5-(2-Chlorophenyl)-5-oxovaleronitrile under acidic conditions

A Guide to Understanding and Managing Stability in Acidic Conditions

Welcome to the technical support center for 5-(2-Chlorophenyl)-5-oxovaleronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound, particularly under acidic experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-(2-Chlorophenyl)-5-oxovaleronitrile in acidic media?

The main stability concern for 5-(2-Chlorophenyl)-5-oxovaleronitrile under acidic conditions is the hydrolysis of the nitrile functional group.[1][2][3] The presence of a strong acid can catalyze the addition of water across the carbon-nitrogen triple bond, leading to the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[1][2][4][5]

Q2: Can the ketone functional group in the molecule also be affected by acidic conditions?

While ketones are generally more stable than nitriles to acid-catalyzed hydrolysis, the acidic environment can promote tautomerization to the enol form. This enol intermediate could potentially participate in side reactions, although direct degradation of the ketone is less likely under moderately acidic conditions compared to nitrile hydrolysis.

Q3: Are there any other potential degradation pathways I should be aware of?

Yes, due to the structure of the molecule being a γ-ketonitrile, there is a possibility of intramolecular cyclization under certain acidic conditions, especially in the presence of heat. This could lead to the formation of a cyclic enamine or related heterocyclic structures.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific issues that may arise during experiments involving 5-(2-Chlorophenyl)-5-oxovaleronitrile in an acidic environment.

Issue 1: Appearance of a New, More Polar Compound on TLC/LC-MS Analysis

-

Observation: During your reaction or workup, you notice a new spot on your TLC plate with a lower Rf value, or a new peak in your LC-MS with a different retention time, often corresponding to an increase in mass of 18 amu.

-

Probable Cause: This is a classic sign of nitrile hydrolysis. The nitrile group (-CN, molecular weight 26) is being converted to a carboxylic acid (-COOH, molecular weight 45), resulting in a net addition of a water molecule (H₂O, molecular weight 18). The resulting carboxylic acid is significantly more polar, hence the lower Rf on silica gel.

-

Troubleshooting Steps:

-

Confirm the New Species: Obtain a mass spectrum of the new peak. If the mass corresponds to 5-(2-Chlorophenyl)-5-oxopentanoic acid, hydrolysis is confirmed.

-

Minimize Water Content: Ensure all your solvents and reagents are anhydrous if the reaction chemistry allows. The presence of water is essential for hydrolysis.

-

Reduce Acid Concentration/Strength: If possible, use a weaker acid or a lower concentration of the strong acid. Catalytic amounts of acid may be sufficient for your desired transformation without causing significant hydrolysis.

-

Lower Reaction Temperature: Hydrolysis is often accelerated by heat. Running your reaction at a lower temperature may slow down the rate of hydrolysis significantly.

-

Issue 2: Formation of an Unexpected Isomer or Cyclic Byproduct

-

Observation: You isolate a product with the same mass as your starting material but with a different NMR spectrum, or you observe the formation of a significant byproduct with a different mass that does not correspond to simple hydrolysis.

-

Probable Cause: This could be due to an acid-catalyzed intramolecular cyclization. The ketone's enol form or the protonated nitrile could be involved in a ring-forming reaction.

-

Troubleshooting Steps:

-

Structural Elucidation: Use spectroscopic methods (NMR, IR, MS) to determine the structure of the byproduct. This will provide insight into the cyclization pathway.

-

Modify Reaction Conditions: As with hydrolysis, reducing the temperature and acid concentration can often disfavor these side reactions.

-

Protecting Group Strategy: If the nitrile or ketone is not involved in the desired reaction, consider a protecting group strategy to prevent its participation in side reactions.

-

Experimental Protocols

Protocol 1: Monitoring the Stability of 5-(2-Chlorophenyl)-5-oxovaleronitrile in Acid

This protocol allows for the quantitative assessment of the stability of the compound under specific acidic conditions.

Materials:

-

5-(2-Chlorophenyl)-5-oxovaleronitrile

-

HPLC grade solvent (e.g., acetonitrile)

-

Acid of choice (e.g., HCl, H₂SO₄)

-

HPLC system with a UV detector

-

Internal standard (a stable compound that does not react under the acidic conditions)

Procedure:

-

Prepare a stock solution of 5-(2-Chlorophenyl)-5-oxovaleronitrile and the internal standard in the chosen solvent at a known concentration.

-

In a series of vials, add the desired acidic solution.

-

At time zero, add an aliquot of the stock solution to each vial.

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the organic components with a suitable solvent (e.g., ethyl acetate).

-

Analyze the extracted sample by HPLC, monitoring the disappearance of the starting material peak and the appearance of any new peaks.

-

Quantify the amount of remaining starting material by comparing its peak area to that of the internal standard.

| Time (hours) | Concentration of Starting Material (mM) | Concentration of Hydrolysis Product (mM) |

| 0 | 10.0 | 0.0 |

| 1 | 9.5 | 0.5 |

| 2 | 9.0 | 1.0 |

| 4 | 8.1 | 1.9 |

| 8 | 6.6 | 3.4 |

| 24 | 2.5 | 7.5 |

Table 1: Example data from a stability study of 5-(2-Chlorophenyl)-5-oxovaleronitrile in 1M HCl at 50°C.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the primary degradation pathways discussed.

Figure 1: Potential degradation pathways of 5-(2-Chlorophenyl)-5-oxovaleronitrile under acidic conditions.

Figure 2: A decision-making workflow for troubleshooting unexpected results.

References

-

JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Troubleshooting Low Conversion Rates of N-Boc-3-piperidone (CAS 56446-55-4) Intermediates